Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate
Overview
Description
Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate is a complex organic compound with a molecular formula of C16H18N4O4. This compound is known for its unique structure, which includes a benzimidazole ring fused to a pyridine ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate involves multiple steps, typically starting with the preparation of the benzimidazole and pyridine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions applied.
Scientific Research Applications
Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate can be compared with other similar compounds, such as:
Benzimidazole derivatives: Known for their diverse biological activities.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combined structure, which may confer distinct properties and applications.
Properties
IUPAC Name |
azanium;1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4.H3N/c1-8-7-19(13(15(21)22)9(2)14(8)20)16-17-11-5-4-10(23-3)6-12(11)18-16;/h4-7H,1-3H3,(H,17,18)(H,21,22);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSJNYDGLSMTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)C(=O)[O-])C2=NC3=C(N2)C=C(C=C3)OC.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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